5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[1-(benzenesulfonyl)azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c21-24(22,12-5-2-1-3-6-12)20-9-11(10-20)15-18-14(19-23-15)13-16-7-4-8-17-13/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRRXWSMPOSLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the azetidine ring, followed by the introduction of the phenylsulfonyl group. The pyrimidine and oxadiazole rings are then constructed through cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: The azetidine ring can be reduced to form different amine derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of oxadiazole compounds exhibit promising antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that it possesses moderate to strong inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The antiproliferative effects of this compound have been evaluated against several cancer cell lines, including:
- Human colon cancer (HCT116)
- Breast cancer (MCF-7)
- Glioblastoma (U87 MG)
- Adenocarcinoma (A549)
In these studies, the compound exhibited significant antiproliferative activity, suggesting its potential as a lead compound in cancer therapy . The mechanism of action appears to involve the inhibition of key signaling pathways related to cell growth and survival, such as the PI3K/mTOR pathway .
Neuroprotective Effects
Some studies have hinted at neuroprotective properties associated with oxadiazole derivatives. While specific research on this compound is limited, related compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
Case Study 1: Antimicrobial Activity
In a study published in the International Journal of Molecular Sciences, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with similar structures to 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole exhibited significant antibacterial activity at concentrations ranging from 12.5 to 100 μg/mL .
Case Study 2: Anticancer Evaluation
A comprehensive evaluation of the anticancer potential of oxadiazole derivatives was conducted where various cell lines were treated with the compound. The results demonstrated a dose-dependent reduction in cell viability across all tested cancer cell lines, supporting further development for therapeutic applications .
Summary Table of Applications
Mechanism of Action
The mechanism by which 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-(1-(phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole are compared below with four closely related analogs (Table 1).
Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives
Biological Activity
The compound 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole (CAS Number: 1327528-94-8) is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects. The findings are supported by recent research studies and data tables summarizing key results.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 343.4 g/mol. The structure features an azetidine ring, a pyrimidine moiety, and an oxadiazole core, which are known to contribute to its biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₅O₃S |
| Molecular Weight | 343.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole core have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this structure exhibit significant antibacterial and antifungal activities. For instance, studies have shown that 1,3,4-oxadiazole derivatives can effectively inhibit various bacterial strains including Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
A study conducted by Dhumal et al. (2016) demonstrated that specific oxadiazole derivatives exhibited strong inhibition against Mycobacterium bovis BCG, indicating potential for treating tuberculosis . The molecular docking studies revealed high binding affinity to the target enzyme InhA, crucial for fatty acid biosynthesis in mycobacteria.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely reported. The compound under discussion has shown promising results in inhibiting cancer cell proliferation. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).
- IC50 Values : The most active compounds derived from oxadiazole scaffolds demonstrated IC50 values in the micromolar range against these cell lines .
Table: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole | MCF-7 | 0.65 |
| HeLa | 2.41 | |
| PANC-1 | Varies |
Anti-inflammatory Activity
Research has indicated that oxadiazole derivatives possess anti-inflammatory properties as well. The presence of specific substituents on the oxadiazole ring can enhance this activity, making them potential candidates for treating inflammatory diseases .
Structure–Activity Relationship (SAR)
The biological activity of 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole can be significantly influenced by its chemical structure. Substituents on the oxadiazole ring can modulate its activity:
Q & A
Basic Question
- ¹H/¹³C NMR : Key signals include:
- HRMS : Exact mass confirmation (e.g., [M+H]⁺) with <2 ppm error ensures molecular integrity .
- FTIR : Absorbance at 1600–1650 cm⁻¹ (C=N stretch) and 1150–1200 cm⁻¹ (S=O stretch) .
Validation : Purity >95% is achievable via HPLC (C18 column, acetonitrile/water gradient) .
How do structural modifications (e.g., sulfonyl groups, heteroaromatic substituents) influence the compound’s bioactivity?
Advanced Question
- Sulfonyl Groups : Enhance metabolic stability and binding to hydrophobic pockets (e.g., in enzyme active sites). For example, phenylsulfonyl improves pharmacokinetics in HIF inhibitors .
- Pyrimidine vs. Pyridine : Pyrimidine’s dual N-atoms increase hydrogen-bonding potential, critical for kinase inhibition (e.g., BAY87-2243 analogs) .
- Azetidine Ring : Conformationally restricts the molecule, improving target selectivity. SAR studies on apoptosis inducers show that 3-substituted azetidines enhance potency by 10-fold compared to linear analogs .
Data : In MX-1 tumor models, oxadiazoles with chlorothiophene and pyridyl substituents reduced tumor volume by 60% at 10 mg/kg .
What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?
Advanced Question
- In Vitro :
- In Vivo :
Reference : Compound 4l (analog) showed 50% tumor growth inhibition in MX-1 models with no significant toxicity .
How can computational methods aid in target identification for this oxadiazole derivative?
Advanced Question
- Molecular Docking : Screen against databases (e.g., PDB) using Glide or AutoDock. Prioritize targets with high docking scores (e.g., TIP47, an IGF-II receptor binding protein) .
- Pharmacophore Modeling : Identify essential features (e.g., sulfonyl, pyrimidine) for binding to hypoxia-inducible factor (HIF-1α) .
- MD Simulations : Assess binding stability over 100 ns trajectories. RMSD <2 Å indicates robust target engagement .
Case Study : Photoaffinity labeling and pull-down assays identified TIP47 as the molecular target for a related oxadiazole apoptosis inducer .
What strategies mitigate synthetic challenges such as low yields in oxadiazole cyclization?
Basic Question
- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining yields >90% .
- Continuous Flow Microreactors : Improve heat/mass transfer, enabling multistep syntheses in a single sequence. For example, microreactor setups achieved 85% yield for 5-phenyl-3-(pyridin-2-yl)-1,2,4-oxadiazole .
- Catalyst Optimization : Screen Pd/XPhos or CuI/L-proline systems to enhance cyclization efficiency .
Data : Microreactor synthesis reduced byproduct formation by 30% compared to batch methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
